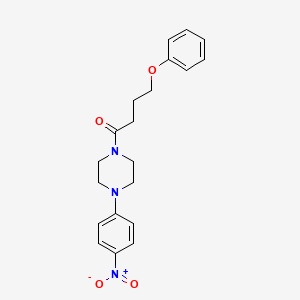![molecular formula C17H16F3NO B3980817 3-phenyl-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B3980817.png)
3-phenyl-N-[2-(trifluoromethyl)phenyl]butanamide
Übersicht
Beschreibung
3-phenyl-N-[2-(trifluoromethyl)phenyl]butanamide is a chemical compound that belongs to the class of amides. It is also known as TFB or NSI-189. This compound has gained significant attention in the scientific community due to its potential applications in the field of neuroscience and drug development.
Wirkmechanismus
The exact mechanism of action of 3-phenyl-N-[2-(trifluoromethyl)phenyl]butanamide is not fully understood. However, it is believed to work by increasing the production of new neurons in the hippocampus, a brain region that is important for learning and memory.
Biochemical and Physiological Effects:
Studies have shown that this compound can increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. It also enhances synaptic plasticity, which is the ability of neurons to form new connections with each other.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-phenyl-N-[2-(trifluoromethyl)phenyl]butanamide in lab experiments is its ability to promote neurogenesis and improve cognitive function in animal models. However, its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the research on 3-phenyl-N-[2-(trifluoromethyl)phenyl]butanamide. One direction is to further investigate its mechanism of action and potential therapeutic applications in the treatment of neurological disorders. Another direction is to explore its potential as a tool for studying neurogenesis and synaptic plasticity in animal models. Additionally, more research is needed to determine its safety and efficacy in humans.
Wissenschaftliche Forschungsanwendungen
3-phenyl-N-[2-(trifluoromethyl)phenyl]butanamide has been studied extensively for its potential applications in the treatment of various neurological disorders such as depression, anxiety, and cognitive impairment. It has been shown to promote neurogenesis and improve cognitive function in animal models.
Eigenschaften
IUPAC Name |
3-phenyl-N-[2-(trifluoromethyl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO/c1-12(13-7-3-2-4-8-13)11-16(22)21-15-10-6-5-9-14(15)17(18,19)20/h2-10,12H,11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHOAICOSOGMOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC=CC=C1C(F)(F)F)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(3-fluorophenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone](/img/structure/B3980764.png)
![N-{2-[4-(diphenylacetyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B3980772.png)




![2-[(6-methoxy-2H-chromen-3-yl)methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3980813.png)
![N-cyclopropyl-2-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]aniline](/img/structure/B3980827.png)


